Boc-L-beta-homoarginine(tos)
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Overview
Description
Boc-L-beta-homoarginine(tos) is a non-essential cationic amino acid . It has the molecular formula C19H30N4O6S and a molecular weight of 442.5 g/mol . It is also known by other names such as BOC-L-BETA-HOMOARGININE (TOS), Boc-|A-HoArg (Tos)-OH, and N-Boc-N’-tosyl-L-beta-homoarginine .
Molecular Structure Analysis
The InChI string of Boc-L-beta-homoarginine(tos) is InChI=1S/C19H30N4O6S/c1-13-7-9-15 (10-8-13)30 (27,28)23-17 (20)21-11-5-6-14 (12-16 (24)25)22-18 (26)29-19 (2,3)4/h7-10,14H,5-6,11-12H2,1-4H3, (H,22,26) (H,24,25) (H3,20,21,23)/t14-/m0/s1
. The Canonical SMILES string is CC1=CC=C (C=C1)S (=O) (=O)NC (=NCCCC (CC (=O)O)NC (=O)OC (C) (C)C)N
.
Physical And Chemical Properties Analysis
Boc-L-beta-homoarginine(tos) has a molecular weight of 442.5 g/mol . It has a density of 1.29g/cm^3 . The refractive index is 1.571 .
Scientific Research Applications
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Boc-L-β-homoarginine p-toluenesulfonate is used as an amino acid protecting group in organic synthesis . It plays a crucial role in the synthesis of polypeptides and proteins .
- Methods of Application : The protective group acts to protect the amino group during the reaction to prevent unnecessary reactions .
- Results or Outcomes : The use of Boc-L-β-homoarginine p-toluenesulfonate allows for the successful synthesis of complex polypeptides and proteins .
Application in Biological Research
- Scientific Field : Biochemistry and Physiology
- Summary of the Application : L-Homoarginine (hArg), which can be synthesized from Boc-L-beta-homoarginine(tos), plays important roles in pathophysiological conditions, endothelial functions, and energy metabolic processes in different organs . It’s also used for studying the biochemistry, nutrition, physiology, and pharmacology of hArg and arginine in animals and humans .
- Methods of Application : The synthesis of hArg from Boc-L-beta-homoarginine(tos) involves the use of the ornithine transcarbamoylase (OTC), an enzyme from the urea cycle or the arginine: glycine amidinotransferase (AGAT), an enzyme from the creatine biosynthesis pathway . These enzymes are tissue-specific, hence they synthesize L-hArg in animals and human organs such as the liver, kidneys, brains, and the small intestines .
- Results or Outcomes : The functions of hArg depend on the concentrations of the available L-hArg in the body. These different concentrations of the L-hArg in the body are related to different disease conditions such as Type 2 Diabetes mellitus, cardiovascular and cerebrovascular diseases, chronic kidney diseases, intrauterine growth restriction (IUGR) and preeclampsia (PE) in pregnancy disorders, and even mortality .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLUZMBVLFVPG-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375806 |
Source
|
Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-beta-homoarginine(tos) | |
CAS RN |
136271-81-3 |
Source
|
Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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